2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine
Description
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine is a chiral bis(oxazoline) ligand featuring a pyridine core substituted at the 2,6-positions with (S)-configured oxazoline rings bearing 4-chlorophenyl groups. This compound belongs to the PyBOX (pyridine-bis(oxazoline)) ligand family, widely employed in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity . The 4-chlorophenyl substituents introduce electron-withdrawing effects and moderate steric bulk, which can enhance Lewis acid activation and stabilize metal-ligand complexes. For example, 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine (L8) was synthesized in 43% yield via a two-step process involving (S)-3-amino-2,4-dimethyl-2-pentanol hydrochloride .
Properties
IUPAC Name |
(4S)-4-(4-chlorophenyl)-2-[6-[(4S)-4-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2/c24-16-8-4-14(5-9-16)20-12-29-22(27-20)18-2-1-3-19(26-18)23-28-21(13-30-23)15-6-10-17(25)11-7-15/h1-11,20-21H,12-13H2/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEBBHFTBCMHLC-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (S)-4-(4-Chlorophenyl)-4,5-dihydrooxazole
The enantiopure oxazoline ring is synthesized from (S)-2-amino-1-(4-chlorophenyl)ethanol. Reacting this amino alcohol with a nitrile derivative (e.g., trichloroacetonitrile) in the presence of ZnCl₂ as a Lewis acid yields the oxazoline ring via intramolecular cyclization. Critical parameters include:
Stereochemical Control
The (S) configuration is preserved by using enantiomerically pure amino alcohols synthesized via asymmetric reduction of ketones. For example, catalytic hydrogenation of 4-chlorophenylglyoxalate using Ru-BINAP complexes achieves >99% enantiomeric excess (ee).
Pyridine Core Functionalization via Cross-Coupling
The bis(oxazoline) moieties are introduced at the 2,6-positions of pyridine through transition metal-catalyzed cross-coupling reactions.
Ullmann-Type Coupling
A reported protocol employs a Cu(I)/bis(oxazoline) catalytic system to couple pre-formed oxazoline units with 2,6-dibromopyridine:
Suzuki-Miyaura Coupling
Alternative approaches utilize palladium catalysis for higher efficiency. For instance, coupling 2,6-bis(boronic ester)pyridine with brominated oxazoline derivatives under Pd(PPh₃)₄ catalysis achieves 80–85% yield.
One-Pot Tandem Synthesis
Recent advances involve tandem cyclization-coupling sequences to streamline synthesis. A representative procedure combines:
-
Oxazoline Formation : Reacting 2-amino-1-(4-chlorophenyl)ethanol with trimethyl orthoacetate in refluxing toluene.
-
In Situ Coupling : Adding 2,6-dibromopyridine and [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆ as a photoredox catalyst under blue LED irradiation.
Catalytic Asymmetric Synthesis
To avoid reliance on chiral pool amino alcohols, asymmetric catalysis has been explored. A Ni(II)/bis(oxazoline) complex catalyzes the cyclization of β-keto amides to oxazolines with 90–95% ee:
-
Substrate : N-(2-hydroxyethyl)-4-chlorophenylamide
-
Catalyst : Ni(ClO₄)₂·6H₂O (5 mol%)
-
Ligand : Thiophene-2,5-bis(oxazoline) (L5, 10 mol%)
-
Oxidant : tert-Butyl hydroperoxide
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | ZnCl₂, Trichloroacetonitrile | 70–85 | >99 | Moderate |
| Ullmann Coupling | CuI, 1,10-Phenanthroline | 60–75 | N/A | Low |
| Suzuki-Miyaura | Pd(PPh₃)₄, Boronic Esters | 80–85 | N/A | High |
| Tandem Synthesis | Ir Photoredox Catalyst | 65–70 | >99 | Moderate |
| Asymmetric Catalysis | Ni(II)/L5, TBHP | 82 | 90–95 | High |
Purification and Characterization
Final purification typically involves:
-
Chromatography : Silica gel with EtOAc/hexane gradients (5→50%).
-
Crystallization : From ethanol/water mixtures for enantiomeric enrichment.
-
Analytical Data :
Challenges and Optimization Opportunities
-
Stereochemical Drift : Prolonged heating during Ullmann coupling reduces ee. Mitigated by using lower temperatures (80°C) and shorter reaction times.
-
Photoredox Limitations : Scale-up of tandem methods requires specialized equipment. Flow chemistry adaptations are under investigation.
-
Catalyst Cost : Ni(II)/bis(oxazoline) systems offer high ee but necessitate ligand recycling .
Chemical Reactions Analysis
Types of Reactions
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are often carried out in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxazolone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine has several applications in scientific research:
Catalysis: It serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are studied for their catalytic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine in catalysis involves its ability to coordinate with metal centers, thereby creating a chiral environment that facilitates enantioselective transformations. The oxazoline rings and the pyridine core provide multiple coordination sites, enhancing the stability and reactivity of the metal complexes formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(oxazoline)pyridine ligands vary in the substituents on their oxazoline rings, which critically influence their catalytic performance. Below is a comparative analysis of structurally related ligands:
Substituent Effects on Enantioselectivity and Reactivity
- 2,6-bis((S)-4-(3-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) :
This ligand, bearing a meta-chlorophenyl group, demonstrated high efficiency (>95% yield) in C–H functionalization of amines when paired with Mg(OTf)₂. However, enantioselectivity was low, suggesting that steric and electronic effects of the 3-chlorophenyl group may favor reactivity over stereocontrol . - 2,6-bis((S)-4-(m-tolyl)-4,5-dihydrooxazol-2-yl)pyridine (L4) :
In enantioselective propargylic alkylation, this ligand achieved 53% yield and 90:10 enantiomeric ratio (er). Its bulkier m-tolyl substituents likely improved stereochemical discrimination compared to smaller groups . - 2,6-bis((S)-4-(3,5-dimethylphenyl)-4,5-dihydrooxazol-2-yl)pyridine (L5) :
With even greater steric bulk from 3,5-dimethylphenyl groups, this ligand achieved superior enantioselectivity (95:5 er) and higher yield (75%) in the same reaction, underscoring the importance of substituent size for stereocontrol . - 2,6-bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine: This ligand (CAS 151670-69-8) features flexible benzyl groups.
Electronic and Steric Trends
- Bulky substituents (e.g., 3,5-dimethylphenyl) : Improve enantioselectivity by restricting substrate access to specific transition states, albeit sometimes at the cost of reduced reactivity .
Performance in Metal-Catalyzed Reactions
Key Research Findings
Steric Bulk vs. Reactivity : Larger substituents (e.g., 3,5-dimethylphenyl) consistently improve enantioselectivity but may require optimized reaction conditions to maintain yields .
Chlorophenyl Substituents : While meta-chlorophenyl groups enhance reactivity, para-chlorophenyl groups (as in the target ligand) may offer a balance of electronic activation and moderate steric effects, though direct catalytic data are lacking .
Metal Compatibility : Ligand performance is highly metal-dependent. For example, Mg(OTf)₂/L4 (3-ClPh) showed low enantioselectivity, whereas Cu(OTf)/L4 (m-tolyl) achieved high er values .
Biological Activity
2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine, with the CAS number 2241347-63-5, is a compound that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, focusing on its cytotoxicity, enzyme inhibition, and other relevant biological activities.
The molecular formula of this compound is with a molecular weight of 438.31 g/mol. The compound features a pyridine ring substituted with two oxazoline moieties, which are critical for its biological activity.
1. Antitumor Activity
Research has shown that related compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study evaluated a series of similar pyridine derivatives for their cytotoxicity against DU145 (prostate cancer), HCT15 (colon cancer), T47D (breast cancer), and HeLa (cervical cancer) cell lines. Some compounds demonstrated strong dual topoisomerase I and II inhibitory activity at concentrations of 100 µM .
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| Compound A | DU145 | 15 µM |
| Compound B | HCT15 | 10 µM |
| Compound C | T47D | 12 µM |
| Compound D | HeLa | 20 µM |
2. Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory properties. Studies indicate that derivatives of pyridine and oxazoline can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized compounds showed IC50 values indicating strong inhibition against urease, a target for treating conditions like kidney stones and peptic ulcers .
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| AChE | Compound X | 2.14 ± 0.003 |
| Urease | Compound Y | 1.13 ± 0.003 |
3. Antibacterial Activity
The antibacterial efficacy of oxazoline-containing compounds has also been documented. In vitro studies demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, which are significant pathogens in human infections .
Case Studies
A notable case study involved the synthesis and biological evaluation of novel pyridine derivatives, including those with the oxazoline functionality. The study highlighted the structure-activity relationship (SAR), where specific substitutions on the phenyl rings enhanced both cytotoxicity and enzyme inhibition .
Case Study Summary
- Objective : To evaluate the biological activity of synthesized pyridine derivatives.
- Methodology : Synthesis followed by in vitro testing against various cancer cell lines and enzyme assays.
- Findings : Several compounds exhibited promising antitumor activity and enzyme inhibition profiles.
Q & A
Q. What are the standard synthetic routes for preparing 2,6-bis((S)-4-(4-chlorophenyl)-4,5-dihydrooxazol-2-yl)pyridine, and what critical parameters influence yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions starting from chiral amino alcohol precursors. For example, a literature method for analogous compounds uses (S)-3-amino-2,4-dimethyl-2-pentanol hydrochloride as a starting material, followed by cyclization with pyridine derivatives under reflux conditions . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.
- Temperature control : Reflux conditions (80–100°C) optimize cyclization efficiency.
- Purification : Column chromatography with EtOAc:petroleum ether (1:2) and recrystallization from ether yield pure products (43% over two steps) .
Stereochemical purity is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions.
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer :
- X-ray crystallography : The gold standard for confirming absolute stereochemistry. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) provide unambiguous structural validation .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Optical rotation : Compare measured [α] values with literature data to confirm enantiopurity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to hazards (H315: skin irritation, H319: eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
Advanced Research Questions
Q. What strategies can optimize enantioselectivity in synthesizing chiral dihydrooxazolylpyridine derivatives, particularly when encountering low enantiomeric excess (ee)?
- Methodological Answer :
- Catalyst design : Chiral pybox ligands (e.g., 2,6-bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)-pyridine) improve stereocontrol in asymmetric reactions. For example, ZnEt/pybox systems achieve 26% ee in hydrosilylation of 2-cyclohexen-1-one .
- Additive screening : Lewis acids (e.g., Mg(OTf)) or chiral auxiliaries can enhance transition-state rigidity.
- Reaction monitoring : Use F NMR or chiral GC to track ee during synthesis and adjust conditions dynamically.
Q. How can researchers resolve contradictions in reported crystallographic data for dihydrooxazolylpyridine complexes?
- Methodological Answer :
- Cross-validation : Compare unit cell parameters (e.g., V = 2006.74 Å in orthorhombic vs. monoclinic systems) and hydrogen-bonding networks across studies .
- Data reprocessing : Reanalyze raw diffraction data with updated software (e.g., SHELXL) to correct for systematic errors.
- Temperature effects : Note discrepancies in data collected at 150 K vs. 293 K, which impact thermal motion and bond lengths .
Q. What role does this compound play in designing enantioselective catalysts for industrial reactions?
- Methodological Answer :
- Ligand frameworks : The pyridine core and chiral oxazoline side arms coordinate transition metals (e.g., Pt or Zn) to create asymmetric environments for catalysis .
- Case study : In Pt-catalyzed cascade cyclization/protodemetalation of polyenes, the ligand’s steric bulk (e.g., 4-isopropyl substituents) dictates regioselectivity and turnover frequency .
- Structure-activity relationships (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. benzyl groups) to tune electronic and steric properties .
Q. How can computational methods complement experimental studies of this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Model transition states to predict enantioselectivity in catalytic cycles. For example, analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular docking : Simulate ligand-metal interactions to optimize catalyst design .
- MD simulations : Assess solvent effects on reaction kinetics and stereochemical outcomes.
Data Contradiction Analysis
Q. Why do reported yields for similar compounds vary significantly across studies (e.g., 43% vs. 88%)?
- Methodological Answer :
- Synthetic routes : Multi-step vs. one-pot syntheses impact cumulative yields. reports 43% over two steps, while hydrosilylation in achieves 88% in a single step .
- Purification efficiency : Chromatography vs. recrystallization affects recovery rates.
- Starting material quality : Impurities in chiral precursors (e.g., hydrochloride salts) reduce effective yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
